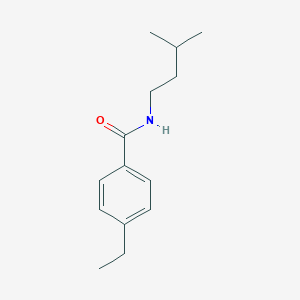

4-ethyl-N-(3-methylbutyl)benzamide

Beschreibung

4-Ethyl-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with an ethyl group at the para-position (C4) and a 3-methylbutyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol. The compound’s structure combines lipophilic features (ethyl and branched alkyl groups) with the hydrogen-bonding capacity of the amide group, making it relevant in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32g/mol |

IUPAC-Name |

4-ethyl-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C14H21NO/c1-4-12-5-7-13(8-6-12)14(16)15-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

QAZGDYKGXKTLJF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC(C)C |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)NCCC(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 4-ethyl-N-(3-methylbutyl)benzamide with related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

Substituent Effects on Lipophilicity: The 3-methylbutyl group on nitrogen increases lipophilicity across all compounds, favoring membrane permeability. The 4-methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide introduces polarity, improving aqueous solubility compared to alkyl-substituted analogs .

Functional Group Modifications: Halogenation (e.g., 2-iodo substitution in ’s compound) is a common strategy for developing radiopharmaceuticals or enzyme inhibitors due to iodine’s steric and electronic effects . Sulfonamide derivatives (e.g., 4-(ethylsulfonylamino)-N-(3-methylbutyl)benzamide) exhibit enhanced hydrogen-bonding capacity, which may improve target binding in drug design .

Biological Relevance: Benzamide derivatives are frequently explored as neuroleptics (e.g., sulpiride analogs) due to their dopamine receptor affinity. The 3-methylbutyl chain in this compound may mimic branched alkyl motifs in known antipsychotics . Compounds with trifluoromethyl or heterocyclic appendages (e.g., ’s derivative) often demonstrate improved metabolic stability and selectivity in kinase inhibition assays .

Synthetic Accessibility: Amidation using benzoyl chlorides and amines remains a universal route. For example, 2-amino-2-methyl-1-propanol was used in to synthesize an N,O-bidentate benzamide, highlighting the versatility of amine reactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.